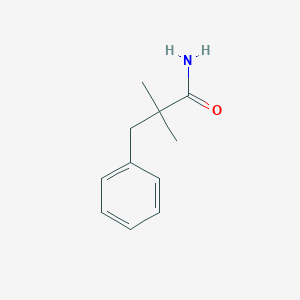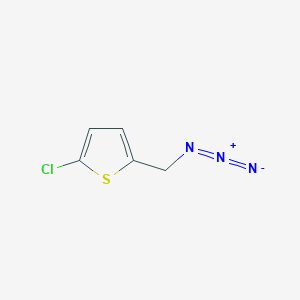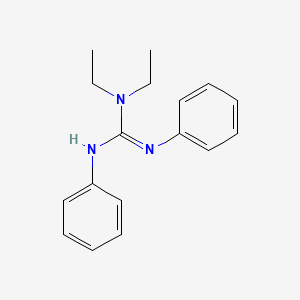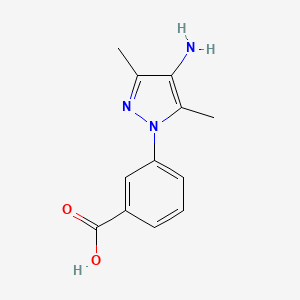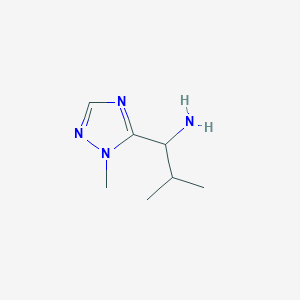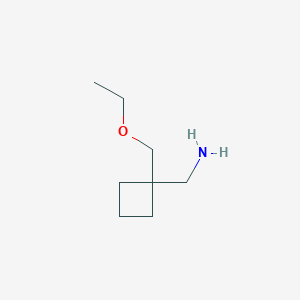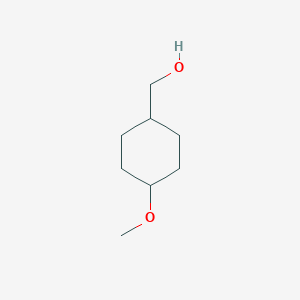
(4-Methoxycyclohexyl)methanol
概述
描述
(4-Methoxycyclohexyl)methanol is an organic compound with the molecular formula C8H16O2. It is a derivative of cyclohexane, featuring a methoxy group (-OCH3) and a hydroxymethyl group (-CH2OH) attached to the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
作用机制
Target of Action
(4-Methoxycyclohexyl)methanol, also known as 4-MCHM, is an organic compound It’s known that 4-mchm is used in the process for “washing” coal, where it helps in removing impurities such as sulfur, rock, and soil .
Mode of Action
It’s known that the compound interacts with coal to aid in the removal of impurities . .
Biochemical Pathways
Methanol, a related compound, is known to be metabolized by several pathways in methylotrophic bacteria and yeast, including the ribulose monophosphate (rump) pathway, the dihydroxyacetone (dha) pathway, the calvin-benson-bassham (cbb) cycle, and the serine cycle
Pharmacokinetics
It’s known that 4-mchm is a colorless oil with a faint mint-like alcohol odor . It’s only slightly soluble in water but highly soluble in many organic solvents
Result of Action
It’s known that 4-mchm is used in the process for “washing” coal, where it helps in removing impurities
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-MCHM. For example, the solubility of 4-MCHM in water and organic solvents could potentially affect its action and efficacy . Additionally, the temperature and pH of the environment could potentially affect the stability of 4-MCHM.
准备方法
Synthetic Routes and Reaction Conditions: (4-Methoxycyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of 4-methoxycyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-methoxycyclohexanone. This process involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), under elevated pressures and temperatures. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.
化学反应分析
Types of Reactions: (4-Methoxycyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 4-methoxycyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 4-methoxycyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrobromic acid (HBr) can replace the methoxy group with a bromine atom, forming 4-bromocyclohexylmethanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Hydrobromic acid (HBr) in acetic acid or other nucleophiles in suitable solvents.
Major Products Formed:
Oxidation: 4-Methoxycyclohexanone.
Reduction: 4-Methoxycyclohexane.
Substitution: 4-Bromocyclohexylmethanol.
科学研究应用
(4-Methoxycyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
相似化合物的比较
(4-Methoxycyclohexyl)methanol can be compared with other similar compounds, such as:
Cyclohexanemethanol: Lacks the methoxy group, resulting in different chemical and physical properties.
4-Methylcyclohexanemethanol: Features a methyl group instead of a methoxy group, leading to variations in reactivity and applications.
4-Methoxycyclohexanone: Contains a carbonyl group instead of a hydroxymethyl group, making it more reactive in oxidation and reduction reactions.
Uniqueness: The presence of both a methoxy group and a hydroxymethyl group in this compound provides unique reactivity and versatility in chemical synthesis, distinguishing it from other related compounds.
属性
IUPAC Name |
(4-methoxycyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8-4-2-7(6-9)3-5-8/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHJRCMIGDFPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594869 | |
| Record name | (4-Methoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101869-74-3 | |
| Record name | (4-Methoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methoxycyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
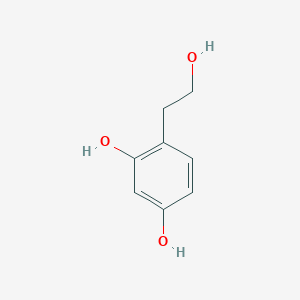
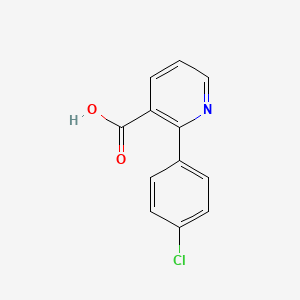
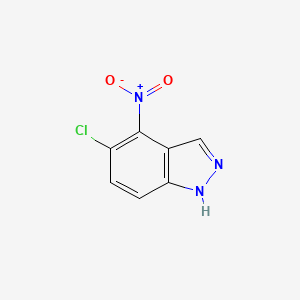
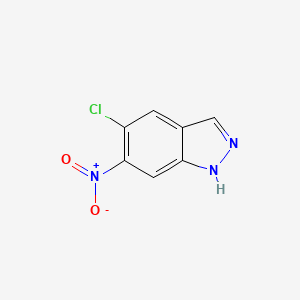
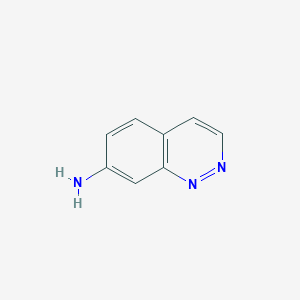
![Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide](/img/structure/B3045024.png)

